molecular formula C9H9BrO2 B6260846 2-bromo-4,6-dimethylbenzoic acid CAS No. 38319-79-8

2-bromo-4,6-dimethylbenzoic acid

Cat. No.: B6260846
CAS No.: 38319-79-8
M. Wt: 229.07 g/mol
InChI Key: CAOGPVXZIHBSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4,6-dimethylbenzoic acid is an organic compound with the molecular formula C9H9BrO2. It is characterized by a benzene ring substituted with a bromine atom at the 2-position and two methyl groups at the 4- and 6-positions, along with a carboxylic acid group. This compound is a white solid that is sparingly soluble in water but soluble in organic solvents such as ethanol and ether .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4,6-dimethylbenzoic acid can be synthesized through the bromination of 2,6-dimethylbenzoic acid. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Various substituted benzoic acids.

    Decarboxylation: 4-Bromo-2,6-xylene.

    Coupling Reactions: Biaryl compounds

Scientific Research Applications

2-Bromo-4,6-dimethylbenzoic acid is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-bromo-4,6-dimethylbenzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and carboxylic acid group play crucial roles in its reactivity. For instance, in coupling reactions, the bromine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4,6-dimethylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and physical properties. The presence of two methyl groups enhances its hydrophobic character, making it suitable for applications requiring non-polar environments.

Properties

IUPAC Name

2-bromo-4,6-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOGPVXZIHBSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.